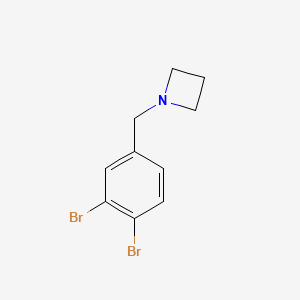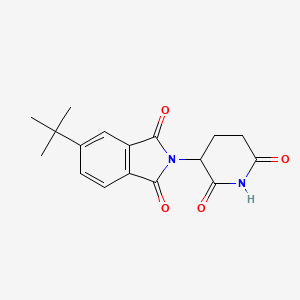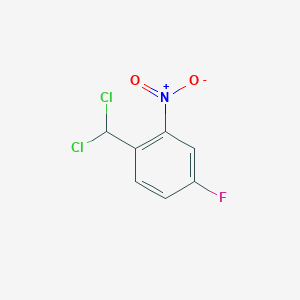
2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine typically involves the following steps:
Formation of 1-Benzyl-1H-1,2,4-triazole: This can be achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. Benzyl azide and propargylamine are reacted in the presence of a copper catalyst to form the triazole ring.
Alkylation: The triazole derivative is then alkylated with an appropriate alkyl halide, such as ethyl bromide, to introduce the ethanamine group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activity of the triazole ring.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It serves as a ligand in biochemical studies, particularly in the stabilization of metal ions in enzymatic reactions.
Industrial Applications: The compound is used in the development of new catalysts and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine involves its interaction with various molecular targets:
Molecular Targets: The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Pathways Involved: The compound may interfere with cellular pathways such as DNA synthesis and repair, leading to cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Another triazole derivative with similar biological activities.
2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanamine: A closely related compound with slight structural differences.
1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid: A derivative with a carboxylic acid group instead of an ethanamine group.
Uniqueness: 2-(1-Benzyl-1H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(1-benzyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c12-7-6-11-13-9-15(14-11)8-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 |
InChI Key |
BHRSKIRDPGTUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-9-ethoxy-10-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B15334951.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
![Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide](/img/structure/B15334966.png)
![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)




![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)
